1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one
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Overview
Description
1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a furan ring and an indole ring, making it a significant molecule in various chemical and biological studies .
Preparation Methods
The synthesis of 1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one involves several steps:
Synthetic Routes: The compound can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. This method is often used to construct the indole ring system.
Reaction Conditions: The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH) to achieve good yields.
Industrial Production Methods: Industrial production may involve optimizing the Fischer indole synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity.
Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one can be compared with other spiro compounds and indole derivatives:
Properties
CAS No. |
882041-45-4 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1'-methylspiro[3H-furan-2,3'-indole]-2'-one |
InChI |
InChI=1S/C12H11NO2/c1-13-10-6-3-2-5-9(10)12(11(13)14)7-4-8-15-12/h2-6,8H,7H2,1H3 |
InChI Key |
OJIMVYDNMAUOFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC=CO3 |
Origin of Product |
United States |
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